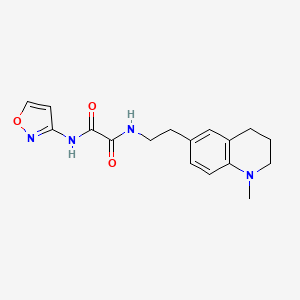
N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
BenchChem offers high-quality N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Isoxazol-3-yl and Tetrahydroquinoline Derivatives in Drug Discovery
Compounds containing isoxazol-3-yl and tetrahydroquinoline groups have been explored for their potential therapeutic applications. Isoxazol-3-yl derivatives, for instance, have been synthesized and evaluated for their antifungal activity against a variety of pathogenic yeast-like fungal strains. Similarly, tetrahydroquinoline compounds have been assessed for their anticancer properties, with several showing moderate to high levels of antitumor activities against different cancer cell lines (Sączewski, J., Fedorowicz, J., Korcz, M., Sa̧czewski, F., Wicher, B., Gdaniec, M., & Konopacka, A., 2015); (Fang, Y., Wu, Z., Xiao, M., Tang, Y.-T., Li, K., Ye, J., Xiang, J., & Hu, A., 2016).
Isoxazoline Moiety in Anticancer Research
The isoxazoline moiety, as part of hybrid molecules, has been involved in the development of novel anticancer agents. Tetrahydroquinoline-isoxazoline hybrid derivatives have been synthesized and shown to exhibit significant antiproliferative effects on various cancer cell lines, including murine melanoma and cervical cancer cells. These compounds have also been shown to induce apoptosis in cancer cells, suggesting a potential mechanism for their cytotoxic effects (Bernal, C. C., Vesga, L. C., Mendez-Sanchez, S. C., & Romero Bohórquez, A. R., 2020).
Coordination Chemistry and Catalytic Applications
Compounds with structures similar to N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide have been explored in coordination chemistry for their ability to catalyze reactions. For example, molybdenum complexes with heterocyclic nitrogen compounds, including isoquinoline derivatives, have shown promise in the catalytic hydrogenation of aromatic nitrogen compounds. These studies reveal the potential of such compounds in facilitating chemical transformations with applications in organic synthesis and industrial chemistry (Zhu, G., Pang, K.-l., & Parkin, G., 2008).
作用機序
Target of action
The compound contains a 1,2,3,4-tetrahydroquinoline moiety, which is a structural component found in many biologically active molecules . This suggests that the compound might interact with biological targets that recognize this structural feature.
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to predict the exact biochemical pathways it might affect. Many drugs with a tetrahydroquinoline moiety are involved in modulating neurotransmitter systems, suggesting potential effects on neuronal signaling pathways .
Pharmacokinetics
The ADME properties of the compound would depend on various factors, including its physicochemical properties, the route of administration, and the patient’s physiological condition. Generally, compounds with a tetrahydroquinoline moiety are well absorbed and can cross the blood-brain barrier, suggesting good bioavailability .
特性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-21-9-2-3-13-11-12(4-5-14(13)21)6-8-18-16(22)17(23)19-15-7-10-24-20-15/h4-5,7,10-11H,2-3,6,8-9H2,1H3,(H,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJZLPRODNZZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Ethoxyethyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2942629.png)
![Methyl 2-cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2942633.png)
![2-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2942636.png)
![2-Chloro-N-[(5-methylfuran-2-yl)methyl]-N-(6-methylpyridin-3-yl)acetamide](/img/structure/B2942637.png)
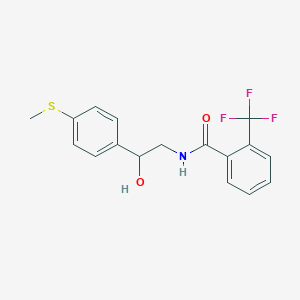
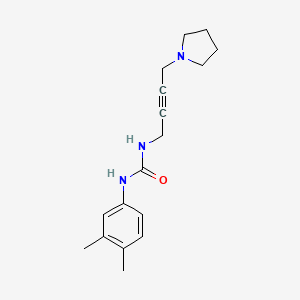
![2-(2,5-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2942640.png)
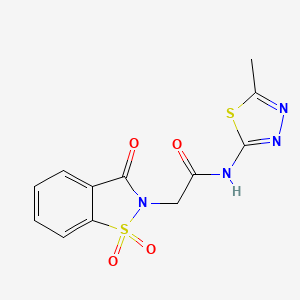
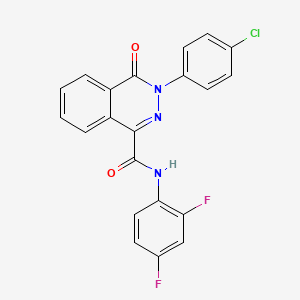

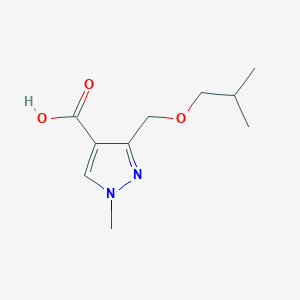
![5-(2-ethoxyphenyl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2942647.png)
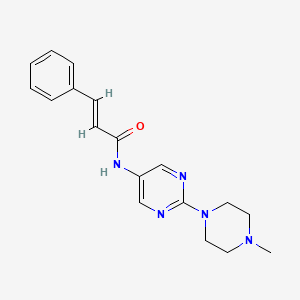
![Ethyl 3-(4-isopropylphenyl)-5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2942652.png)